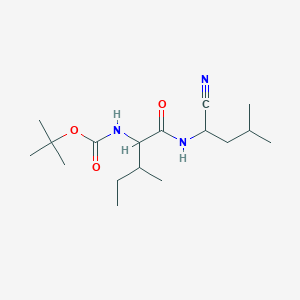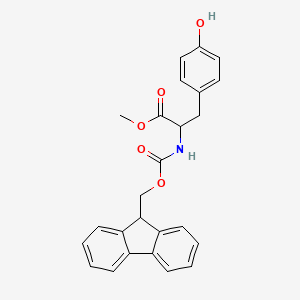![molecular formula C31H43NO7 B12310695 [11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[11-Etil-4,16-dihidroxi-6,18-dimetoxi-13-(metoxi-metil)-11-azahexaciclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-il] benzoato es un compuesto orgánico complejo con una estructura hexaciclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [11-Etil-4,16-dihidroxi-6,18-dimetoxi-13-(metoxi-metil)-11-azahexaciclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-il] benzoato típicamente implica múltiples pasos, incluyendo reacciones de ciclización, hidroxilación y esterificación. Los materiales de partida son a menudo moléculas orgánicas simples que se someten a una serie de transformaciones bajo condiciones controladas. Los reactivos clave pueden incluir ácidos o bases fuertes, agentes oxidantes y grupos protectores para asegurar reacciones selectivas.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría reactores a gran escala y procesos de flujo continuo para optimizar el rendimiento y la pureza. El uso de sistemas automatizados para monitorear las condiciones de reacción, como la temperatura, la presión y el pH, sería esencial para mantener la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
[11-Etil-4,16-dihidroxi-6,18-dimetoxi-13-(metoxi-metil)-11-azahexaciclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-il] benzoato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede eliminar átomos de oxígeno o agregar átomos de hidrógeno a la molécula.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción, como la temperatura, el solvente y el pH, deben controlarse cuidadosamente para lograr las transformaciones deseadas.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir grupos hidroxilo o carbonilo adicionales, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En investigación biológica, [11-Etil-4,16-dihidroxi-6,18-dimetoxi-13-(metoxi-metil)-11-azahexaciclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-il] benzoato puede servir como una sonda para estudiar procesos celulares o como un posible agente terapéutico debido a sus propiedades bioactivas.
Medicina
En medicina, este compuesto podría investigarse por sus posibles efectos farmacológicos. Su estructura compleja podría interactuar con objetivos moleculares específicos, lo que llevaría a beneficios terapéuticos.
Industria
En aplicaciones industriales, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades únicas, como mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de [11-Etil-4,16-dihidroxi-6,18-dimetoxi-13-(metoxi-metil)-11-azahexaciclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-il] benzoato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular las vías bioquímicas, lo que lleva a diversos efectos fisiológicos. Los objetivos y vías moleculares exactas implicados dependerían del contexto específico de su aplicación, ya sea en sistemas biológicos o procesos industriales .
Comparación Con Compuestos Similares
Compuestos Similares
Malonato de dietilo: Un éster más simple con aplicaciones en síntesis orgánica.
Adapaleno Compuesto Relacionado E: Un compuesto con una estructura diferente pero grupos funcionales similares.
Unicidad
Lo que diferencia a [11-Etil-4,16-dihidroxi-6,18-dimetoxi-13-(metoxi-metil)-11-azahexaciclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-il] benzoato es su estructura hexaciclica, que proporciona propiedades estéricas y electrónicas únicas. Esta complejidad permite interacciones específicas con objetivos moleculares que los compuestos más simples no pueden lograr.
Propiedades
Fórmula molecular |
C31H43NO7 |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
[11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |
InChI |
InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3 |
Clave InChI |
BKAIYZAGPZZPPF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)
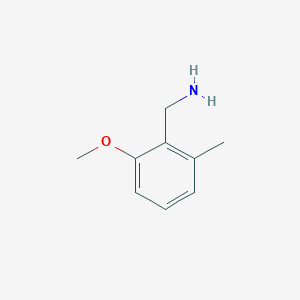
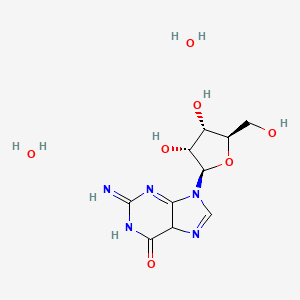
![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
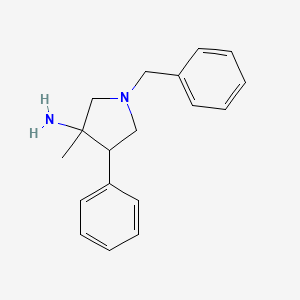
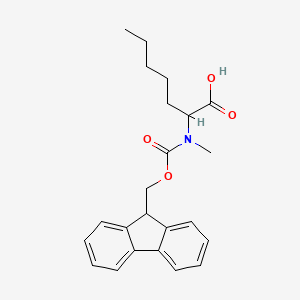
![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)


![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
